2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate
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Overview
Description
2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H16O3S. It is a derivative of norbornene, a bicyclic hydrocarbon, and is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate typically involves the reaction of norbornene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating various substitution reactions. The bicyclic structure provides rigidity and influences the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-bicyclo[2.2.1]hept-5-en-2-ylmethanamine 4-methylbenzenesulfonate
- 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol 4-methylbenzenesulfonate
- 5-methylbicyclo[2.2.1]hept-2-ene
Uniqueness
2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate is unique due to its combination of a bicyclic norbornene structure with a sulfonate group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C14H16O3S |
---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16O3S/c1-10-2-6-13(7-3-10)18(15,16)17-14-9-11-4-5-12(14)8-11/h2-7,11-12,14H,8-9H2,1H3 |
InChI Key |
KJXWUOSFKJBGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CC2C=C3 |
Origin of Product |
United States |
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